Ethyl 1-benzyl-4-(4-(trifluoromethoxy)phenyl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 1-benzyl-4-(4-(trifluoromethoxy)phenyl)pyrrolidine-3-carboxylate is a complex organic compound featuring a pyrrolidine ring, a benzyl group, and a trifluoromethoxyphenyl group
Preparation Methods
The synthesis of Ethyl 1-benzyl-4-(4-(trifluoromethoxy)phenyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactionsIndustrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Ethyl 1-benzyl-4-(4-(trifluoromethoxy)phenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes into alcohols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of bioactive molecules for drug discovery and development.
Industry: It may be used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-4-(4-(trifluoromethoxy)phenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives and trifluoromethoxy-substituted molecules. Compared to these, Ethyl 1-benzyl-4-(4-(trifluoromethoxy)phenyl)pyrrolidine-3-carboxylate is unique due to its specific combination of functional groups, which can result in distinct chemical and biological properties. Examples of similar compounds are indole derivatives and other benzyl-substituted pyrrolidines .
Properties
Molecular Formula |
C21H22F3NO3 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
ethyl 1-benzyl-4-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H22F3NO3/c1-2-27-20(26)19-14-25(12-15-6-4-3-5-7-15)13-18(19)16-8-10-17(11-9-16)28-21(22,23)24/h3-11,18-19H,2,12-14H2,1H3 |
InChI Key |
FFYLJTDHSRMXCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=CC=C(C=C2)OC(F)(F)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
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